3-Chloro-2,2-dimethylpropanenitrile
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Overview
Description
3-Chloro-2,2-dimethylpropanenitrile: is an organic compound with the molecular formula C5H8ClN and a molecular weight of 117.58 g/mol . It is a nitrile derivative characterized by the presence of a chlorine atom and two methyl groups attached to the same carbon atom, making it a unique and versatile compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of 2,2-Dimethylpropanenitrile: One common method involves the halogenation of 2,2-dimethylpropanenitrile using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: Industrially, 3-chloro-2,2-dimethylpropanenitrile can be synthesized through a controlled chlorination process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2,2-dimethylpropanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,2-dimethylpropanenitrile derivatives.
Reduction: 2,2-dimethylpropanamine.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in the development of new drugs and therapeutic agents.
Industry:
Chemical Manufacturing: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-2,2-dimethylpropanenitrile exerts its effects involves its reactivity towards nucleophiles and reducing agents. The chlorine atom can be readily displaced in substitution reactions, while the nitrile group can be reduced to an amine . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the molecule towards nucleophilic attack .
Comparison with Similar Compounds
2-Chloro-2-methylpropanenitrile: Similar structure but with one less methyl group.
3-Bromo-2,2-dimethylpropanenitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Biological Activity
3-Chloro-2,2-dimethylpropanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom may influence the compound's reactivity and binding affinity to biological macromolecules.
Studies have indicated that this compound can act as a ligand for certain receptors, potentially modulating signaling pathways involved in cellular processes.
Toxicological Profile
Research has assessed the toxicological effects of this compound. In animal studies, it has been shown to exhibit varying degrees of toxicity depending on the dose and route of administration. For example:
- Acute Toxicity : In rats, the oral LD50 was reported between 1000 to 2000 mg/kg body weight, indicating moderate toxicity .
- Chronic Exposure : Long-term studies have demonstrated potential carcinogenic effects with increased incidences of tumors in specific tissues following prolonged exposure .
Case Studies
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In Vivo Studies :
- A study on NMRI mice demonstrated that dermal applications of this compound resulted in observable clinical signs of toxicity such as lethargy and abnormal gait at higher doses. Histopathological evaluations revealed no significant findings at lower doses but noted changes at higher concentrations .
-
Cellular Studies :
- In vitro assays have shown that this compound can induce cytotoxic effects in various cell lines. The compound's ability to disrupt cellular functions was linked to its electrophilic nature due to the presence of the chlorine atom.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c1-5(2,3-6)4-7/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDLYNPORAVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131221-78-8 |
Source
|
Record name | 3-chloro-2,2-dimethylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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